2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-6-15(2)18(13-14)25(23,24)20-17-9-7-16(8-10-17)19(22)21-11-3-4-12-21/h5-10,13,20H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDBUSDVZWMUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions to form the pyrrolidine-1-carbonyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide include:
N-(4-(piperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide : Replaces pyrrolidine with piperidine (6-membered ring).
2,5-Dimethyl-N-(4-(morpholine-4-carbonyl)phenyl)benzenesulfonamide : Substitutes pyrrolidine with morpholine (oxygen-containing heterocycle).
2-Methyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide : Lacks the 5-methyl group.
2,5-Dimethyl-N-(4-(cyclohexylcarbonyl)phenyl)benzenesulfonamide : Replaces pyrrolidine with cyclohexane.
Physicochemical Properties
Structural modifications significantly alter physicochemical parameters critical to drug-likeness:
| Compound Name | R Group | Molecular Weight (g/mol) | logP<sup>a</sup> | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| 2,5-Dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide | Pyrrolidine-1-carbonyl | 413.5 | 2.8 | 0.12 |
| N-(4-(Piperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide | Piperidine-1-carbonyl | 427.5 | 3.1 | 0.09 |
| 2,5-Dimethyl-N-(4-(morpholine-4-carbonyl)phenyl)benzenesulfonamide | Morpholine-4-carbonyl | 429.5 | 1.9 | 0.35 |
| 2-Methyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide | Pyrrolidine-1-carbonyl | 385.4 | 2.3 | 0.18 |
<sup>a</sup>logP values calculated using fragment-based methods.
- The pyrrolidine analogue exhibits moderate lipophilicity (logP 2.8), balancing membrane permeability and solubility.
- Piperidine substitution increases logP (3.1) due to the larger hydrophobic ring, reducing solubility.
- Removal of the 5-methyl group (2-methyl analogue) reduces molecular weight and logP, improving solubility.
Biological Activity
2,5-Dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on recent studies.
Chemical Structure
The chemical structure of 2,5-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to various physiological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was shown to enhance monoclonal antibody production while suppressing cell growth in cancer cell lines. This suggests that the pyrrolidine moiety may play a crucial role in modulating cellular metabolism and enhancing therapeutic efficacy in cancer treatments .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Sulfonamides are known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that compounds with similar structures can reduce edema in animal models, indicating potential applications in treating inflammatory diseases .
Study 1: Monoclonal Antibody Production
A study investigating the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide on recombinant Chinese Hamster Ovary (CHO) cells demonstrated that the compound significantly increased cell-specific productivity. Under treatment with this compound, mAb production was found to be 1.5-fold higher compared to control conditions, indicating its potential utility in biopharmaceutical production .
Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of related sulfonamide compounds, significant reductions in paw edema were observed in carrageenan-induced inflammation models. The compounds were evaluated for their COX-1/COX-2 inhibitory activity and showed promising results comparable to standard anti-inflammatory drugs .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
